molecular formula C6H6BrNO B021163 (6-Bromopyridin-2-yl)methanol CAS No. 33674-96-3

(6-Bromopyridin-2-yl)methanol

Cat. No. B021163
CAS RN: 33674-96-3
M. Wt: 188.02 g/mol
InChI Key: XDDGKNRSCDEWBR-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methanol is a chemical compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound.

Synthesis Analysis

The synthesis of (6-Bromopyridin-2-yl)methanol and related compounds often involves condensation reactions. For example, Percino et al. (2005) described the synthesis of a similar compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Molecular Structure Analysis

These compounds often exhibit interesting molecular structures. The same study by Percino et al. (2005) revealed that 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol is a symmetrical molecule with two intramolecular hydrogen bonds, crystallizing in a monoclinic crystal system (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Chemical Reactions and Properties

The reactivity of (6-Bromopyridin-2-yl)methanol derivatives includes forming complexes with various metals and undergoing ligand substitution reactions. For instance, Garnovskii et al. (2003) discussed the electrochemical synthesis of adducts of 2-aminopyridine and methanol in metal chelates (Garnovskii et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization behavior, are influenced by their molecular structure. For example, Pan and Englert (2013) reported on a new polymorph of a related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, highlighting how molecular structure affects physical properties (Pan & Englert, 2013).

Chemical Properties Analysis

The chemical behavior of (6-Bromopyridin-2-yl)methanol derivatives includes their interaction in complex chemical systems and the formation of hydrogen bonds. For example, Akbaba et al. (2010) synthesized a related compound and explored its reactivity in chemical systems (Akbaba et al., 2010).

Scientific Research Applications

  • Synthesis of Schiff Base Ligands and Metal Complexes : This compound is used in the synthesis of Schiff base ligands, metal complexes, and poly(phenoxy-imine)s containing pyridine units, as demonstrated in the research by Kaya, Daban, and Şenol (2021) in "Inorganica Chimica Acta" (Kaya, Daban, & Şenol, 2021).

  • Catalysis in Cross-Coupling Reactions : It serves as a catalyst for cross-coupling reactions of bromopyridines, as reported by Isobe, Nakamura, Miwa, and Kawaguchi (1987) in the "Bulletin of the Chemical Society of Japan" (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).

  • Mimicking Carbonic Anhydrase : Substituted tris(2-pyridyl)methanol derivatives, related to (6-Bromopyridin-2-yl)methanol, are useful as carbonic anhydrase (CA) mimics. This application was explored by Hannon, Mayers, and Taylor (1998) in "Tetrahedron Letters" (Hannon, Mayers, & Taylor, 1998).

  • Antibacterial Activities : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me-thyl]phenol, structurally related to (6-Bromopyridin-2-yl)methanol, exhibits excellent antibacterial activities, as shown by Wang, Nong, Sht, and Qi (2008) in the "Chinese Journal of Structural Chemistry" (Wang, Nong, Sht, & Qi, 2008).

  • Formation of Complexes with Transition Metals : Tris(2,2'-bipyrid-6-yl) methanol, a derivative of (6-Bromopyridin-2-yl)methanol, forms complexes close to trigonal prismatic in geometry when coordinated with transition metals. This was studied by Knight et al. (2010) in "Dalton Transactions" (Knight et al., 2010).

Safety And Hazards

“(6-Bromopyridin-2-yl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The compound “(6-Bromopyridin-2-yl)methanol” is stored under inert gas at a temperature between 0-10°C . It is recommended to store this compound in an inert atmosphere and in a freezer under -20°C .

properties

IUPAC Name

(6-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGKNRSCDEWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393238
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)methanol

CAS RN

33674-96-3
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromopyridin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

n-BuLi (2.5M, 20.0 mL, 50.0 mmol) in tetrahydrofuran (40 mL) was cooled to −78° C. 2,6-Dibromopyridine (11.85 g, 50.0 mmol) in 70 mL tetrahydrofuran was added dropwise while keeping the internal temperature of the reaction below −70° C. The resulting dark green solution stirred for 15 min at this temperature upon which N,N-dimethylformamide (6.0 mL, 78 mmol) was added over a period of 30 seconds. The reaction stirred at −78° C. for 15 min and methanol (50 mL) and acetic acid (3.2 mL) were added. Sodium borohydride (1.89 g, 50.0 mmol) was added last. The reaction was allowed to warm to room temperature. The solution was carefully quenched with sat. ammonium chloride and then extracted with ethyl acetate (2 times). The organic layers were combined and washed with brine, dried over sodium sulfate, filtered, and concentrated. Flash chromatography (25% ethyl acetate/hexanes) gave 2.57 g (27% yield) of the alcohol as a pale yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
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40 mL
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solvent
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11.85 g
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reactant
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70 mL
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solvent
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6 mL
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1.89 g
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reactant
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3.2 mL
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solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
27%

Synthesis routes and methods II

Procedure details

The ester from Step 2 was dissolved in THF (1.2 L), the solution cooled to 0° C., and under a N2 atmosphere, there was slowly added LiAlH4 (20 g) over 1 h. After a further 30 min., the mixture was quenched carefully with sat'd aqueous NH4Cl (250 mL). The granular salts were filtered off, washed with EtOAc, and the filtrate was dried over MgSO4, and evaporated to afford the title alcohol (85 g) as an oil.
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
1.2 L
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solvent
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20 g
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 6-bromopyridine-2-carbaldehyde (10.00 g, 53.76 mmol) in MeOH (120 mL) was treated with sodium borohydride (2.04 g, 53.76 mmol), stirred for 1 h and partitioned between EtOAc and water. The organic phase was separated and the aqueous re-extracted with ethyl acetate. The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (9.76 g, 97%) as a pale-yellow liquid; LC-MS retention time 1.52 min, (M+H)+ 188 and 190.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

Add n-butyl lithium (16.2 mL, 2.5 M in hexanes, 40.5 mmol) dropwise to a solution of 2,6-dibromopyridine (8.00 g, 33.8 mmol) in tetrahydrofuran (100 mL) at −78° C. Stir 30 minutes then add dimethylformamide (12.3 g, 169 mmol) via syringe. Allow solution to warm to ambient temperature then pour it into a solution of sodium borohydride (17.85 g, 338 mmol) in ethanol (50 mL) at −10° C. After 10 minutes, remove the cooling bath. After 1 hour at ambient temperature, add water and 1N hydrochloric acid (gas evolution), then add saturated sodium bicarbonate solution until the mixture is neutralized. Extract the aqueous phase with ethyl acetate, dry over sodium sulfate, filter and concentrate under reduced pressure. Dissolve the residue in diethyl ether and add an excess of hydrogen chloride (2N in diethyl ether). Decant the organic phase and add saturated sodium bicarbonate solution to the residue. Extract with ethyl acetate (3×), dry over sodium sulfate, filter and concentrate under reduced pressure to afford the title compound as a brown oil (2.73 g, 14.5 mmol): MS (m/z): 189 (M+1).
Quantity
16.2 mL
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reactant
Reaction Step One
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8 g
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reactant
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100 mL
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solvent
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12.3 g
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reactant
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17.85 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-2-yl)methanol
Reactant of Route 2
(6-Bromopyridin-2-yl)methanol
Reactant of Route 3
(6-Bromopyridin-2-yl)methanol
Reactant of Route 4
(6-Bromopyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Bromopyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Bromopyridin-2-yl)methanol

Citations

For This Compound
24
Citations
F Durola, J Rebek Jr - Angewandte Chemie (International ed. in …, 2010 - ncbi.nlm.nih.gov
Molecular devices reproduce on the nanoscale functions of macroscopic objects–at least notionally:[1] self-assembled capsules are reaction flasks;[2] catenanes and rotaxanes are …
Number of citations: 73 www.ncbi.nlm.nih.gov
C del Pozo, N Debono, A Corma… - … Energy & Materials, 2009 - Wiley Online Library
The ONN‐tridentate unsymmetrical pincer‐type (S)‐1‐((6‐(2‐hydroxyphenyl)pyridin‐2‐yl)methyl)‐N‐methyl‐N‐(3‐(triethoxysilyl)pro‐pyl)pyrrolidine‐2‐carboxamide ligand has been …
JC Knight, S Alvarez, JA Angelo, PG Edwards… - Dalton …, 2010 - pubs.rsc.org
The synthesis of the novel ligand tris(2,2′-bipyrid-6-yl) methanol (L1) is described. Co-ordination of the ligand to the first row transition metals (Mn2+–Zn2+) as well as Cd2+ showed …
Number of citations: 45 pubs.rsc.org
A Landa, A Minkkilä, G Blay… - Chemistry–A European …, 2006 - Wiley Online Library
A new, short, and simplified procedure for the synthesis of optically active pyridine derivatives from pro‐chiral pyridine‐N‐oxides is presented. The catalytic and asymmetric Mukaiyama …
M Espina, I Rivilla, A Conde, MM Díaz-Requejo… - …, 2015 - ACS Publications
A series of Cu(I), Ag(I), and Au(I) complexes incorporating a new family of imidazopyridin-3-ylidene ligands substituted by a diphenylpyrrolidino group at N(1) and aryl groups at C(5) …
Number of citations: 33 pubs.acs.org
A D'Amora, L Fanfoni, D Cozzula, N Guidolin… - …, 2010 - ACS Publications
Two series of organometallic Pd complexes, namely, (i) [Pd(CH 3 )(CH 3 CN)(N−N′)][PF 6 ] and (ii) [Pd(CH 3 )(N−N′) 2 ][PF 6 ], with a range of 6-alkyl-substituted-2,2′-bipyridine …
Number of citations: 29 pubs.acs.org
BS Reddy, KRS Prasad - Russian Journal of Organic Chemistry, 2022 - Springer
A series of novel 1-{8-[(het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine derivatives 11a–11h were synthesized by the O-alkylation of 1-[8-chloro-2-(…
Number of citations: 0 link.springer.com
WI O'Malley, EH Abdelkader, ML Aulsebrook… - Inorganic …, 2016 - ACS Publications
Two new bifunctional macrocyclic chelate ligands that form luminescent terbium(III) complexes featuring an alkyne group for conjugation to (bio)molecules via the Cu(I)-catalyzed “click” …
Number of citations: 32 pubs.acs.org
Q Zhao, X Zhang, M Zhou, M Lai, D Zhou, Y Wang… - Molecular …, 2023 - Elsevier
A new method for rapid synthesis of pyridine esters without stirring based on Novozym 435 catalysis had been reported, which was from pyridine methanols and vinyl esters. Based on …
Number of citations: 2 www.sciencedirect.com
T Smith - 2013 - orca.cardiff.ac.uk
A detailed investigation into the transition metal complexes of various chelating nitrogen donor ligands, form the basis of this thesis. Chapter 1 discusses the synthesis and co-ordination …
Number of citations: 2 orca.cardiff.ac.uk

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